molecular formula C22H17ClN2O4 B423063 2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

Cat. No.: B423063
M. Wt: 408.8g/mol
InChI Key: MQQHUBAEGZBUTK-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a methoxybenzoate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 3-chlorobenzoyl hydrazine with 2-formylphenyl 4-methoxybenzoate under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvent, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for the treatment of diseases such as cancer or infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate
  • 2-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
  • 2-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Uniqueness

The uniqueness of 2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group in the benzoate ester may also influence its solubility and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8g/mol

IUPAC Name

[2-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H17ClN2O4/c1-28-19-11-9-15(10-12-19)22(27)29-20-8-3-2-5-17(20)14-24-25-21(26)16-6-4-7-18(23)13-16/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

MQQHUBAEGZBUTK-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)Cl

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.